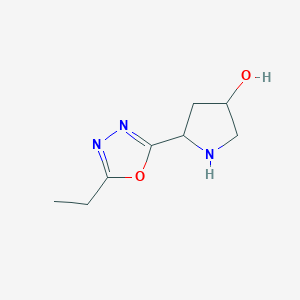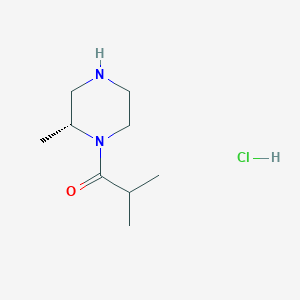
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Catalysts such as palladium or nickel are often employed to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-3-amino-1H-pyrazole-4-carbonitrile .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is of interest in the agrochemical industry for its potential use as a pesticide or herbicide.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit enzymes such as succinate dehydrogenase, disrupting the metabolic processes of the target organism . The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution.
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of both the difluoromethyl and nitro groups enhances its reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C5H2F2N4O2 |
|---|---|
Molekulargewicht |
188.09 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N4O2/c6-5(7)10-2-3(1-8)4(9-10)11(12)13/h2,5H |
InChI-Schlüssel |
PIDVWNPZFVGMIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)








